N-(2-羟基-2-(噻吩-3-基)乙基)戊酰胺

货号 B2708780

CAS 编号:

1257550-31-4

分子量: 227.32

InChI 键: SFFHEMXRUMVHBV-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

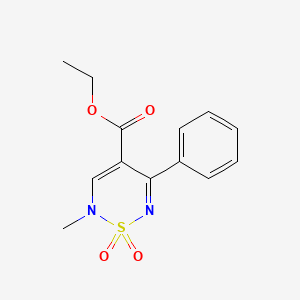

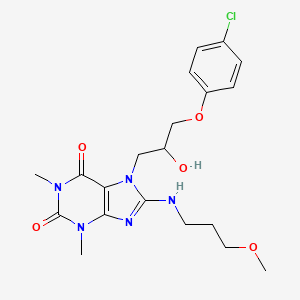

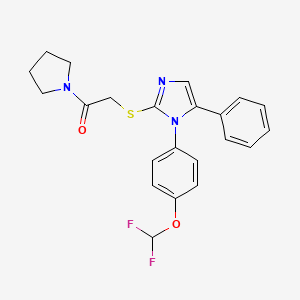

“N-(2-hydroxy-2-(thiophen-3-yl)ethyl)pivalamide” is a synthetic compound. It belongs to the class of pivaloyl amides. Thiophene-based analogs, like this compound, have been of interest to a growing number of scientists as a potential class of biologically active compounds .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Fiesselmann synthesis involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular formula of “N-(2-hydroxy-2-(thiophen-3-yl)ethyl)pivalamide” is not explicitly mentioned in the search results.科学研究应用

锂化和有机合成

- 已探索了 N-取代的叔丁酰胺化合物的锂化位点的变化。例如,史密斯、El-Hiti 和 Alshammari (2012) 研究了 N-[2-(4-甲氧基苯基)乙基]叔丁酰胺的锂化,重点研究了导致涉及环取代的意外产物的反应。这项研究有助于理解有机合成机制以及在材料科学和药物开发中的潜在应用 (Smith, El‐Hiti, & Alshammari, 2012)。

生物活性与药理应用

- 研究了新型环烷基噻吩-席夫碱及其 Cr(III) 和 Zn(II) 配合物的合成和生物活性。Altundas 等人 (2010) 合成了各种噻吩衍生物并检查了它们的抗菌和抗真菌活性,发现一些与已知的抗生素相当。这强调了在开发新型抗菌剂中的潜在应用 (Altundas, Sarı, Çolak, & Öğütcü, 2010)。

材料科学与化学性质

- Verma 等人 (2014) 探讨了连续烷基化 N,N-二烷基酰胺对铀和钍络合行为的影响。他们的研究表明,与羰基邻位的 Cα 原子处的支化增加相比,Th(IV) 的萃取受到显着抑制。这项研究对核燃料循环和萃取工艺具有影响 (Verma et al., 2014)。

荧光染料和发光

- N-乙氧羰基芘和苝硫酰胺已被用作合成荧光染料的构建基块。Witalewska、Wrona-Piotrowicz 和 Zakrzewski (2019) 发现这些化合物在很宽的波长范围内显示荧光,表明在成像和传感技术中具有潜在应用 (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019)。

催化与反应机理

- Aggarwal、Dean、Mereu 和 Williams (2002) 研究了贝利斯-希尔曼反应在极性溶剂(如水和甲酰胺)中的速率加速。他们的研究表明,氢键而不是疏水效应在这个加速过程中起主导作用,这有助于理解有机合成中的反应机理 (Aggarwal, Dean, Mereu, & Williams, 2002)。

缓蚀

- Djenane、Chafaa、Chafai、Kerkour 和 Hellal (2019) 合成了新型乙基氢[(甲氧基苯基)(甲氨基)甲基]膦酸酯衍生物并研究了其缓蚀效率。他们的研究结果表明在保护金属免受腐蚀方面具有潜在应用,这在工业和工程应用中至关重要 (Djenane, Chafaa, Chafai, Kerkour, & Hellal, 2019)。

属性

IUPAC Name |

N-(2-hydroxy-2-thiophen-3-ylethyl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S/c1-11(2,3)10(14)12-6-9(13)8-4-5-15-7-8/h4-5,7,9,13H,6H2,1-3H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFFHEMXRUMVHBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC(C1=CSC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

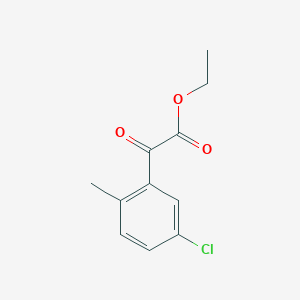

Ethyl 3-chloro-6-methylbenzoylformate

1256482-09-3

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2708697.png)

![3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B2708705.png)

![Ethyl 2-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2708711.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-[(E)-1-methyl-2-oxopropylidene]acetohydrazide](/img/structure/B2708712.png)

![5-Ethoxy-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2708713.png)